molecular formula C6HF4NO2 B1580417 1,2,4,5-Tetrafluoro-3-nitrobenzene CAS No. 6257-03-0

1,2,4,5-Tetrafluoro-3-nitrobenzene

Cat. No.: B1580417
CAS No.: 6257-03-0
M. Wt: 195.07 g/mol
InChI Key: YLNJZWIHZRLYRI-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3-nitrobenzene is an organic compound with the molecular formula C6HF4NO2. It is a derivative of nitrobenzene where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

1,2,4,5-Tetrafluoro-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2,4,5-tetrafluorobenzene using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods often involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The compound is then purified through various techniques such as recrystallization or distillation .

Chemical Reactions Analysis

1,2,4,5-Tetrafluoro-3-nitrobenzene undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methanol can yield methoxy-substituted derivatives .

Mechanism of Action

The mechanism by which 1,2,4,5-tetrafluoro-3-nitrobenzene exerts its effects is primarily through its electron-withdrawing groups, which influence its reactivity and interactions with other molecules. The nitro group, being a strong electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The fluorine atoms further enhance this effect by stabilizing the negative charge developed during the reaction .

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNJZWIHZRLYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340799
Record name 1,2,4,5-Tetrafluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6257-03-0
Record name 1,2,4,5-Tetrafluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-tetrafluoro-3-nitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the electrochemical reduction of 1,2,4,5-tetrafluoro-3,6-dinitrobenzene?

A1: The electrochemical reduction of 1,2,4,5-tetrafluoro-3,6-dinitrobenzene in N,N-dimethylformamide leads to the formation of several products, one of which is 1,2,4,5-tetrafluoro-3-nitrobenzene []. This finding is significant because it demonstrates a selective C-N bond cleavage. Instead of a complete reduction of the nitro groups, the reaction yields a product with one nitro group replaced by a hydrogen atom. This selectivity could be valuable for synthesizing specific fluorinated aromatic compounds.

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